Sodium pyruvate-1-13C

Descripción general

Descripción

Sodium pyruvate-1-13C is an isotope of the naturally occurring compound sodium pyruvate, which is a metabolite of glycolysis. It is used in various scientific research applications, such as metabolic studies, and has been used in clinical trials for the treatment of certain medical conditions.

Aplicaciones Científicas De Investigación

Cancer Research

Sodium pyruvate-1-13C has been used in cancer research, particularly in the study of metabolic flux in solid tumors . It allows for the real-time imaging of metabolic changes in tumors, which can be used to assess tumor response to various treatments such as chemotherapy, radiation, and agents targeting mTOR .

Immune System Monitoring

Hyperpolarized [1-13C]-pyruvate MRS has been used to evaluate the immune potential and predict the response to radiotherapy in cervical cancer . This method allows for the non-invasive assessment of pyruvate metabolism in the human spleen, which is important for assessing immune activity .

Radiotherapy Response Prediction

The same technique has also been used to identify potential candidates for radiotherapy in cervical cancer . The study found that the splenic HP [1-13C]-lactate-to-total carbon (tC) ratio was significantly lower in responders than in non-responders at baseline .

Cell Culture Media

Sodium pyruvate is used in cell culture media as an additional source of energy . It acts as an antioxidant and has protective effects against oxygen radicals .

Metabolic Pathway Studies

Sodium pyruvate is involved in many metabolic pathways, such as sugar metabolism . It is converted into acetyl coenzyme A and enters the trichloroacetic acid cycle .

Magnetic Resonance Spectroscopic Imaging (MRSI)

Sodium pyruvate-1-13C results in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance . Intravenous administration of hyperpolarized [13C]pyruvate enables real-time detection of metabolism by MRSI .

Mecanismo De Acción

Target of Action

Sodium pyruvate-1-13C primarily targets the cellular metabolism . It is used in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance .

Mode of Action

The compound interacts with its targets by enabling real-time detection of metabolism through magnetic resonance spectroscopic imaging (MRSI) . This interaction allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.

Biochemical Pathways

Sodium pyruvate-1-13C affects the amino acids and short-chain fatty acid metabolism pathways . It is used as a precursor in estimating many volatile organic compounds for use in studying terrestrial biosphere . The compound’s involvement in these pathways can lead to changes in the metabolic state of the cells, which can be detected and studied using magnetic resonance spectroscopic imaging .

Pharmacokinetics

It is known that the compound is administered intravenously . This method of administration allows for the compound to be rapidly distributed throughout the body, making it available for cellular metabolism. More research is needed to fully understand the ADME properties of Sodium pyruvate-1-13C and their impact on its bioavailability.

Result of Action

The primary result of Sodium pyruvate-1-13C’s action is the real-time detection of metabolism by magnetic resonance spectroscopic imaging . This allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.

Action Environment

The action, efficacy, and stability of Sodium pyruvate-1-13C can be influenced by various environmental factors. It is known that the compound is stored at a temperature of 2-8°C , suggesting that temperature could be a factor in its stability

Propiedades

IUPAC Name |

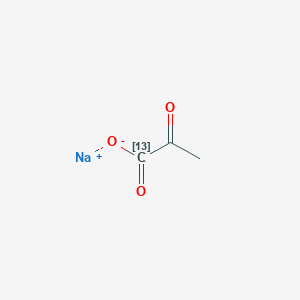

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635577 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyruvate-1-13C | |

CAS RN |

87976-71-4 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)

![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)